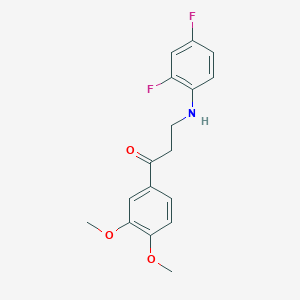

3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone

Description

3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone is a propanone derivative featuring a 3,4-dimethoxyphenyl group at the ketone position and a 2,4-difluoroanilino substituent at the terminal carbon. Its molecular formula is C₁₇H₁₈F₂NO₃, with a molecular weight of 322.3 g/mol. The 3,4-dimethoxy groups are electron-donating, while the 2,4-difluoro substituents are electron-withdrawing, creating a balanced electronic profile.

Properties

IUPAC Name |

3-(2,4-difluoroanilino)-1-(3,4-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-14-5-4-12(18)10-13(14)19/h3-6,9-10,20H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXNMLDPRNTDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763116-77-4 | |

| Record name | 3-(2,4-DIFLUOROANILINO)-1-(3,4-DIMETHOXYPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone typically involves the following steps:

Formation of the Aniline Derivative: The starting material, 2,4-difluoroaniline, is reacted with a suitable reagent to introduce the 3,4-dimethoxyphenyl group. This can be achieved through a nucleophilic substitution reaction.

Formation of the Propanone Backbone: The intermediate product is then subjected to a Friedel-Crafts acylation reaction to introduce the propanone group.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms in the 2,4-difluoroanilino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares the target compound with structurally similar analogs:

Key Observations

Electronic Effects: The target compound’s 3,4-dimethoxy groups enhance electron density on the phenyl ring, while the 2,4-difluoroanilino group withdraws electrons. This balance may optimize binding interactions in receptor-ligand systems. In contrast, 1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone combines electron-withdrawing Cl and electron-donating ethyl groups, leading to higher hydrophobicity. The nitro-substituted analog exhibits strong electron withdrawal (pKa ~4.94), reducing basicity compared to the target compound.

Lipophilicity and Solubility: Methoxy groups in the target compound improve aqueous solubility relative to chloro or nitro analogs. However, fluorine’s hydrophobicity may offset this, requiring further experimental validation. 1,3-Diphenyl-3-(4-chloroanilino)-1-propanone has higher molecular weight and lipophilicity due to additional phenyl rings, likely reducing solubility.

Structural Rigidity: The diphenyl analog ’s bulky structure may limit conformational flexibility, whereas the target compound’s propanone backbone allows greater rotational freedom.

Physical Properties

- Melting/Boiling Points: Limited data exists for the target compound, but analogs suggest substituents significantly influence these properties. For example, 3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)propan-1-one has a predicted boiling point of 497°C due to strong intermolecular interactions from the nitro group.

- Density: The nitro analog also has a higher predicted density (1.264 g/cm³) compared to non-nitro compounds.

Biological Activity

The compound 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone is . The structure features:

- A difluoroaniline moiety which enhances its reactivity and biological properties.

- A dimethoxyphenyl group that may contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Weight | 323.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | Not available |

Research indicates that this compound may exhibit several biological activities, primarily through the modulation of specific biochemical pathways:

- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : It has been noted to reduce inflammatory markers, potentially useful in treating chronic inflammatory diseases.

Case Studies and Research Findings

-

Anticancer Potential :

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations greater than 10 µM, suggesting a dose-dependent anticancer effect.

- The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Anti-inflammatory Activity :

- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.